Ethyl 2-amino-2-(3,4-difluorophenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate is an organic compound with the molecular formula C10H11F2NO2 This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(3,4-difluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with 3,4-difluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3,4-difluoroaniline attacks the carbon atom of ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation or other side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(3,4-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- Ethyl 2-amino-2-(3,5-difluorophenyl)acetate
- Methyl 2-amino-2-(3,4-difluorophenyl)acetate
- Ethyl 2-amino-2-(4-fluorophenyl)acetate
Comparison: this compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research in drug development and other applications.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3,4-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9H,2,13H2,1H3 |
InChI Key |
UTEJODGDNPSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
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